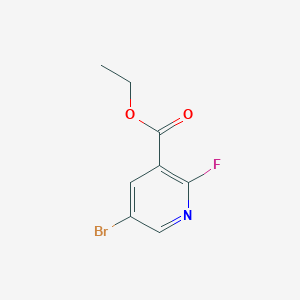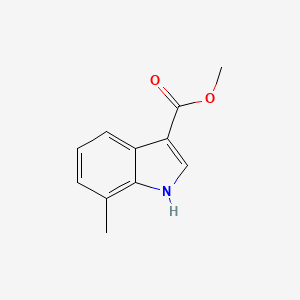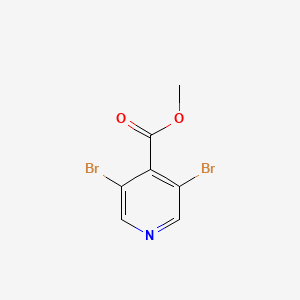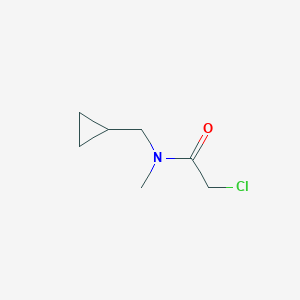
5-ブロモ-2-フルオロ-3-ピリジンカルボン酸エチル
概要
説明
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is a chemical compound with the CAS Number: 1214362-74-9 . It has a molecular weight of 248.05 and its IUPAC name is ethyl 5-bromo-2-fluoronicotinate . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The Inchi Code for Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is 1S/C8H7BrFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is a liquid at room temperature .科学的研究の応用
触媒
最後に、5-ブロモ-2-フルオロ-3-ピリジンカルボン酸エチルは触媒研究に使用できます。この化合物は、工業化学プロセスで広く使用されている遷移金属触媒の配位子として機能できます。配位子の役割は、金属中心を安定させ、反応性を調整することであり、これは触媒反応で高い選択性と収率を実現するために不可欠です。
これらのアプリケーションは、科学研究における5-ブロモ-2-フルオロ-3-ピリジンカルボン酸エチルの汎用性を示しており、さまざまな分野にわたってテクノロジーと医学の進歩に貢献しています .
Safety and Hazards
作用機序
Target of Action
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is a chemical compound used in the synthesis of various indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .
Mode of Action
It is known to be a precursor in the synthesis of indole derivatives . These derivatives have been shown to exhibit various biologically vital properties, including anti-inflammatory and analgesic activities .
Biochemical Pathways
Indoles are key components in a variety of biochemical pathways, particularly those related to cell biology .
Result of Action
Its role in the synthesis of indole derivatives suggests it may contribute to the biological activities of these compounds .
Action Environment
It is known that the compound is stored at temperatures between 2-8°c , suggesting that temperature could play a role in its stability.
生化学分析
Biochemical Properties
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target molecule, affecting its function. Additionally, Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate remains stable under certain conditions, but its activity may decrease over time due to degradation or other factors. Long-term exposure to the compound can lead to cumulative effects on cells, potentially resulting in changes in cellular behavior or function.
Dosage Effects in Animal Models
The effects of Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate can vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. High doses of Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate can result in toxicity, affecting various organs and systems in the animal model.
Metabolic Pathways
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell. The compound may act as a substrate or inhibitor in these pathways, affecting the activity of key enzymes and the production of specific metabolites.
Transport and Distribution
Within cells and tissues, Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is transported and distributed through various mechanisms . It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its activity and function, as its concentration in specific areas of the cell can influence its interactions with target molecules.
Subcellular Localization
The subcellular localization of Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate can impact its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall effect on cellular processes.
特性
IUPAC Name |
ethyl 5-bromo-2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKQPXFIJCJKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1420788.png)


![8-Ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B1420792.png)
![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1420793.png)



![2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole](/img/structure/B1420800.png)


![[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide](/img/structure/B1420807.png)

![2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1420811.png)
